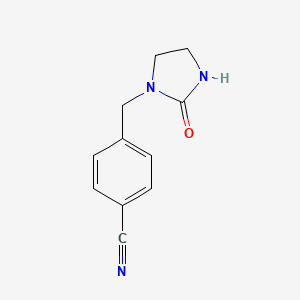

1-(4-Cyanobenzyl)-2-imidazolidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-[(2-oxoimidazolidin-1-yl)methyl]benzonitrile |

InChI |

InChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-6,8H2,(H,13,15) |

InChI Key |

YJQPAAFBOXDXCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 2 Imidazolidinone Core and Its Substituents

Alkylation Reactions of Imidazolidinone Derivatives

Alkylation reactions are fundamental transformations for elaborating the 2-imidazolidinone core, enabling the introduction of various substituents that can significantly influence the molecule's biological activity.

The formation of lithium enolates from 2-imidazolidinone derivatives provides a powerful method for achieving selective alkylations. makingmolecules.comlibretexts.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures allows for the nearly quantitative and irreversible generation of the lithium enolate. makingmolecules.com This pre-formation of the enolate is crucial for controlling the regioselectivity of the subsequent alkylation reaction, especially in cases where multiple acidic protons are present. makingmolecules.commasterorganicchemistry.com The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), is also critical as it influences the solubility and reactivity of the enolate. libretexts.org

For instance, in the context of unsymmetrical ketones, controlling the conditions of enolate formation (kinetic versus thermodynamic control) allows for the selective alkylation at different α-positions. masterorganicchemistry.com Kinetic enolates are formed faster at low temperatures, while thermodynamic enolates, which are more stable, are favored at higher temperatures or with longer reaction times. masterorganicchemistry.com This principle can be extended to the alkylation of 2-imidazolidinone derivatives, where the nitrogen substituents can influence the acidity of the α-protons.

The reactivity of the enolate is also influenced by the nature of the cation. Lithium enolates, for example, are known to form aggregates in solution, and the structure of these aggregates can impact the stereochemical outcome of the alkylation. nih.gov

Table 1: Bases for Lithium Enolate Formation libretexts.org

| Base | pKa of Conjugate Acid | Notes |

| Sodium Hydride (NaH) | > 45 | Heterogeneous reaction, slow, produces H₂ gas. |

| Sodium Amide (NaNH₂) | 34 | Strong base. |

| Lithium Diisopropylamide (LDA) | 36 | Widely used, soluble in THF, forms a non-interfering byproduct. |

The construction of α-quaternary stereocenters is a significant challenge in organic synthesis. A stereoselective alkylation methodology has been developed using α-substituted malonate-imidazolidinones. nih.gov This approach utilizes a chiral auxiliary to control the stereochemical outcome of the alkylation, leading to the formation of chiral, non-racemic quaternary centers. nih.gov The diastereoselectivity is rationalized by a transition state model where the metal cation is chelated in a specific conformation. nih.gov

Another strategy for constructing α-quaternary centers involves the capture of stabilized carbocations. nih.gov For example, benzylic-stabilized oxyallyl cations, generated from aryl-substituted α-hydroxy methylenol ethers, can be trapped by nucleophiles with high regioselectivity to form products with α-quaternary centers. nih.gov This method has been successfully applied to a range of aromatic and heterocyclic systems. nih.gov

Functional Group Interconversions (FGIs) on Peripheral Moieties

Functional group interconversions (FGIs) are essential for modifying the peripheral moieties of the 1-(4-cyanobenzyl)-2-imidazolidinone structure, allowing for the synthesis of a diverse range of analogs. solubilityofthings.comic.ac.uk These transformations can target the cyano group on the benzyl (B1604629) substituent or other functional groups that may be present.

The cyano group (C≡N) is a versatile functional group that can be converted into a variety of other functionalities. For example, it can be:

Reduced to a primary amine (CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Hydrolyzed to a carboxylic acid (COOH) under acidic or basic conditions.

Converted to an amide (CONH₂) through partial hydrolysis.

Transformed into a tetrazole ring, a common bioisostere for a carboxylic acid, via reaction with an azide.

These transformations allow for the exploration of how different functional groups at the 4-position of the benzyl ring affect the biological activity of the parent compound.

Table 2: Examples of Functional Group Interconversions solubilityofthings.comvanderbilt.eduimperial.ac.uk

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Nitrile (R-C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (R-CH₂NH₂) |

| Nitrile (R-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (R-COOH) |

| Alcohol (R-OH) | SOCl₂ or PBr₃ | Alkyl Halide (R-X) |

| Aldehyde (R-CHO) | KMnO₄ or PCC | Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) |

| Ketone (R-CO-R') | NaBH₄ or LiAlH₄ | Secondary Alcohol (R-CH(OH)-R') |

Diversification Strategies for Structural Exploration

To explore the structure-activity relationship (SAR) of this compound, various diversification strategies can be employed. These strategies often involve the modification of the 2-imidazolidinone core itself or the introduction of different substituents at various positions.

One approach is the synthesis of novel 4-(het)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method offers excellent regioselectivity and utilizes readily available starting materials. nih.gov

Another strategy involves the derivatization of the 2-imidazolidinone ring to introduce new functionalities. For example, imidazolidine-4-thiones, the thiolactam analogs of imidazolidin-4-ones, can be S-alkylated to generate 4-(alkylthio)-2,5-dihydro-1H-imidazoles, which are themselves active organocatalysts. nih.gov

Furthermore, the development of chiral derivatization reagents based on the imidazolidinone scaffold allows for the analysis of chiral organic acids using techniques like LC-MS/MS. nih.gov This highlights the potential of the imidazolidinone core as a platform for developing new analytical tools.

The synthesis of imidazolidin-2-ones can also be achieved through base-catalyzed intramolecular hydroamidation of propargylic ureas, offering a rapid and efficient route to these heterocyclic systems under mild conditions. acs.org This method provides access to a wide range of substituted imidazolidin-2-ones. acs.org

Mechanistic Investigations of 2 Imidazolidinone Formation and Reactivity

Elucidation of Catalytic Cycle Intermediates

The synthesis of 2-imidazolidinones can be achieved through various catalytic methods, each proceeding through distinct intermediates.

Palladium-Catalyzed Formation:

In palladium-catalyzed syntheses, such as the carboamination of N-allylureas, the catalytic cycle is believed to involve several key palladium intermediates. nih.gov The generally accepted mechanism for cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. youtube.comyoutube.com This is followed by coordination of the alkene moiety of the N-allylurea and subsequent migratory insertion. The final step is a reductive elimination that regenerates the Pd(0) catalyst and yields the 2-imidazolidinone product. youtube.comyoutube.com While specific intermediates for the synthesis of 1-(4-Cyanobenzyl)-2-imidazolidinone have not been isolated and characterized in the literature, the general palladium catalytic cycle provides a strong framework for understanding its formation from appropriate precursors.

Density functional theory (DFT) calculations have been employed to investigate the Pd-catalyzed dual hydroamination of cycloheptatriene, revealing a nonclassical oxidative addition-reductive elimination mechanism operating within a Pd(0)/Pd(II)/Pd(0) catalytic cycle. acs.org In this specific system, the transformation from Pd(0) to Pd(II) occurs via an outer-sphere protonation-oxidation process. acs.org

Iminium Ions as Key Intermediates:

Acid-catalyzed cyclization reactions for the formation of 4-substituted imidazolidin-2-ones are proposed to proceed through cyclic iminium ion intermediates. nih.gov For instance, the reaction of N-(2,2-dialkoxyethyl)ureas with nucleophiles under acidic conditions leads to the in situ generation of a cyclic iminium ion. nih.gov This electrophilic species is then trapped by the nucleophile to afford the final product. The regioselectivity of this reaction is dictated by the relative stability of the possible iminium ion intermediates. nih.gov Quantum chemistry calculations have been used to rationalize the observed regioselectivity by comparing the energies of the different potential intermediates. nih.gov

Enamine Intermediates:

While less commonly cited in the direct formation of the 2-imidazolidinone ring itself, enamine intermediates are crucial in related organocatalytic transformations where imidazolidinones are used as catalysts. For example, certain chiral imidazolidinone catalysts react with α,β-unsaturated aldehydes to form iminium ions, which are in equilibrium with enamine species. wikipedia.org These enamines are the key nucleophilic species that react with electrophiles to form new carbon-carbon bonds.

| Catalytic Method | Key Intermediates | Supporting Evidence |

| Palladium-Catalyzed Carboamination | Pd(0), Pd(II) species | General mechanistic understanding of cross-coupling reactions youtube.comyoutube.com, DFT calculations on related systems acs.org |

| Acid-Catalyzed Cyclization | Iminium Ions | Quantum chemistry calculations nih.gov, Mechanistic proposals based on product distribution nih.gov |

| Base-Catalyzed Hydroamidation | Allenamide Intermediate (for imidazol-2-ones) | DFT studies acs.orgresearchgate.net |

Role of Intramolecular Interactions in Reaction Selectivity

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in directing the selectivity of reactions involving 2-imidazolidinones.

In the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) via the urea (B33335) method, theoretical studies have highlighted the crucial role of water in facilitating the reaction. nih.gov Water molecules act as a proton exchange bridge, lowering the activation barriers for the ammonia (B1221849) elimination steps through the formation of hydrogen-bonded transition states. nih.gov Direct proton migration is sterically hindered, making the water-mediated pathway significantly more favorable. nih.gov

Furthermore, theoretical investigations on benzimidazole (B57391) derivatives, which share structural similarities with benzyl-substituted imidazolidinones, have demonstrated the presence of intramolecular hydrogen bonds. researchgate.net These interactions can influence the conformation of the molecule and, consequently, its reactivity and the stereochemical outcome of reactions. For instance, the diastereoselective course of the Norrish–Yang cyclization of certain imidazolidinone derivatives can be influenced by cation–π interactions, which control the reactive conformation of the substrate. acs.org

| Interaction Type | Effect on Reaction | Example System |

| Hydrogen Bonding (with solvent) | Catalysis, Lowering activation barriers | Water-assisted synthesis of 1,3-dimethyl-2-imidazolidinone nih.gov |

| Intramolecular Hydrogen Bonding | Conformational control, Influence on stereoselectivity | Benzimidazole derivatives researchgate.net |

| Cation–π Interactions | Control of reactive conformation, Influence on diastereoselectivity | Norrish–Yang cyclization of imidazolidinone derivatives acs.org |

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable quantitative data on reaction rates and help to substantiate proposed mechanisms.

In the synthesis of imidazolones from N,N'-disubstituted ureas and 1,2-diols catalyzed by a heterogeneous palladium catalyst, kinetic experiments determined that the reaction is first order with respect to the urea, the diol, and the palladium catalyst. acs.org These findings support a mechanism involving the dehydrogenation of the diol as a key step.

For the CeO₂-catalyzed synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046), it was observed that the reaction rate was negatively affected by the presence of external CO₂. acs.org This suggests that CO₂ can react with the amino group of the starting material, forming a less reactive carbamic acid and thus inhibiting the desired cyclization pathway. acs.org

Regioselectivity and Stereoselectivity Control Mechanisms

The control of regioselectivity and stereoselectivity is a critical aspect of 2-imidazolidinone synthesis, particularly when creating chiral derivatives for applications in catalysis and medicine.

Regioselectivity:

In the acid-catalyzed synthesis of 4-(het)arylimidazolidin-2-ones, excellent regioselectivity was achieved by tuning the reaction conditions, specifically the amount of acid catalyst. nih.gov The formation of the 4-substituted regioisomer is favored, and this selectivity was rationalized by quantum chemistry calculations which showed that the corresponding iminium ion intermediate is more stable. nih.gov

Base-catalyzed intramolecular hydroamidation of propargylic ureas also exhibits excellent chemo- and regioselectivity, yielding five-membered cyclic ureas. acs.orgresearchgate.net The choice of the base was found to be crucial for the efficiency of the reaction. acs.orgresearchgate.net

Stereoselectivity:

Palladium-catalyzed carboamination reactions of N-allylureas have been shown to proceed with good to excellent diastereoselectivity in the formation of 4,5-disubstituted imidazolidin-2-ones. nih.gov For substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes, a high degree of syn-addition across the double bond was observed. nih.gov The stereochemical outcome is consistent with a mechanism involving migratory insertion into the palladium-carbon bond followed by reductive elimination.

The development of asymmetric versions of these catalytic methods is an active area of research, with the goal of producing enantioenriched imidazolidinones. organic-chemistry.org This is often achieved through the use of chiral ligands on the metal catalyst, which can create a chiral environment and favor the formation of one enantiomer over the other.

| Selectivity | Control Mechanism | Synthetic Method | Key Factors |

| Regioselectivity | Stability of iminium ion intermediate | Acid-catalyzed cyclization | Amount of acid catalyst nih.gov |

| Regioselectivity | Nature of catalyst and substrate | Base-catalyzed hydroamidation | Choice of base acs.orgresearchgate.net |

| Stereoselectivity | Syn-addition to alkene | Palladium-catalyzed carboamination | Substrate geometry (cyclic or E-alkenes) nih.gov |

| Stereoselectivity | Chiral environment at the metal center | Asymmetric catalysis | Chiral ligands organic-chemistry.org |

Computational and Theoretical Chemistry Studies on 2 Imidazolidinone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely employed to investigate the fundamental properties of 2-imidazolidinone systems. These calculations allow for a detailed exploration of the molecule's behavior at the electronic level.

The conformational preferences of the 2-imidazolidinone ring are a critical determinant of its chemical and biological activity. The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Computational studies are essential for determining the relative stabilities of these conformers.

For the parent 2-imidazolidinone, theoretical calculations are necessary to model the stable conformations and the global energy minimum. researchgate.net The introduction of substituents, such as the 4-cyanobenzyl group at the N1 position, significantly influences the conformational equilibrium. The steric bulk and electronic nature of the substituent dictate the most stable arrangement of the molecule. dntb.gov.ua

Conformational analysis involves the study of the energetics between different rotational isomers (rotamers) to understand their stability by considering the spatial orientation and through-space interactions of substituents. dntb.gov.ua For instance, in substituted cyclic systems, larger groups generally prefer an equatorial position to minimize steric strain, a phenomenon known as A-strain or 1,3-strain. utdallas.edu The energy difference between placing a substituent in an axial versus an equatorial position determines the equilibrium between the conformers. utdallas.edu

| Factor | Description | Relevance to 1-(4-Cyanobenzyl)-2-imidazolidinone |

|---|---|---|

| Ring Pucker | The 2-imidazolidinone ring can adopt non-planar conformations like envelope or twist forms to relieve ring strain. | The specific puckering will be influenced by the large N1-substituent to minimize steric hindrance. |

| Substituent Orientation | Substituents can occupy pseudo-axial or pseudo-equatorial positions. Larger groups generally favor the equatorial position to avoid steric clashes. utdallas.edu | The 4-cyanobenzyl group, being bulky, will likely favor a pseudo-equatorial orientation. |

| Rotational Isomers (Rotamers) | Rotation around single bonds (e.g., the N-C bond of the benzyl (B1604629) group) leads to different conformers with varying energies. dntb.gov.ua | The orientation of the cyanophenyl group relative to the imidazolidinone ring will be a key factor in determining the overall molecular conformation. |

| Intramolecular Interactions | Non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, can stabilize certain conformations. | Potential interactions between the cyano group and the imidazolidinone ring could influence the preferred geometry. |

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide valuable descriptors that help in understanding and predicting this reactivity. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov Conversely, a small gap suggests that the molecule is more polarizable and reactive. researchgate.net

For imidazolidinone and related heterocyclic systems, DFT calculations have been used to determine these frontier molecular orbitals. rsc.orgnih.gov The distribution of HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the imidazolidinone ring and the phenyl group. The LUMO is likely to be concentrated on the electron-withdrawing cyano group and the carbonyl group of the ring.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the cyano nitrogen, and positive potential around the N-H protons.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. rsc.org |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Measure of the polarizability of the molecule. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of the electrophilic power of a molecule. |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for studying the conformational stability of flexible molecules like this compound. By simulating the molecule in a solvent (e.g., water) at a given temperature, one can observe the transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's conformational landscape than static calculations alone. Studies on similar heterocyclic compounds have used MD simulations to validate docking results and assess the stability of ligand-protein complexes. nih.gov

Theoretical Approaches to Understanding Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a major goal in organic synthesis. Theoretical calculations can be used to understand and predict the stereoselectivity of reactions involving the 2-imidazolidinone ring.

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product will be favored. For example, in the addition of a nucleophile to the carbonyl group of a chiral 2-imidazolidinone derivative, the nucleophile can attack from two different faces of the ring plane, leading to two different stereoisomers. Computational modeling of the transition states for both attack trajectories can explain the experimentally observed stereoselectivity. This approach has been used to rationalize the regioselectivity in the synthesis of substituted imidazolidin-2-ones, where quantum chemistry calculations of the energies of reaction intermediates helped to explain the observed product distribution.

Applications in Catalyst Design and Reaction Optimization

Computational and theoretical chemistry have emerged as indispensable tools in the study of 2-imidazolidinone systems, providing profound insights into reaction mechanisms and guiding the design of novel catalysts and the optimization of reaction conditions. These computational approaches, particularly Density Functional Theory (DFT), allow for the detailed examination of transition states, reaction intermediates, and the influence of various catalytic species, which are often difficult to probe experimentally.

One significant area of application has been in understanding the synthesis of 2-imidazolidinone and its derivatives. For instance, first-principles DFT investigations have been employed to elucidate the reaction mechanism for synthesizing 1,3-dimethyl-2-imidazolidinone (B1670677). researchgate.net These studies revealed that the nucleophilic cyclization reaction proceeds through two ammonia (B1221849) removal steps. A key finding was the catalytic role of water, which acts as a proton exchange bridge, significantly lowering the activation barriers for the ammonia removal steps from approximately 50 kcal/mol to about 30 kcal/mol. researchgate.net This understanding of the reaction pathway and the catalytic effect of the solvent is crucial for optimizing reaction conditions to improve yield and efficiency.

In the realm of heterogeneous catalysis, computational studies have been instrumental in understanding the role of catalysts like cerium oxide (CeO₂) in the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046). acs.org Through a combination of kinetic experiments and DFT calculations, researchers have demonstrated that the ethylenediamine carbamate is preferentially adsorbed onto the CeO₂ surface to be activated and transformed into 2-imidazolidinone. acs.org These computational models help in visualizing the adsorption process and understanding the electronic interactions between the reactant and the catalyst surface, thereby aiding in the design of more effective solid-state catalysts.

Furthermore, computational methods are pivotal in the design and understanding of chiral imidazolidinone-based organocatalysts, which are widely used in various asymmetric transformations. core.ac.uk DFT calculations have been used to investigate the conformation of iminium ion intermediates derived from these catalysts. core.ac.uk These studies have provided evidence for the specific spatial arrangement of the catalyst's substituents, which is critical for inducing stereoselectivity in the products. For example, theoretical models have been validated by solution-phase NMR and X-ray crystallography, confirming the predicted conformations and their role in directing the approach of reactants. core.ac.uk This synergy between computational prediction and experimental verification provides a robust framework for the rational design of new and more efficient organocatalysts.

The table below summarizes key findings from computational studies on 2-imidazolidinone systems, illustrating the impact of these theoretical approaches on catalyst design and reaction optimization.

| System Studied | Computational Method | Key Findings | Application in Catalyst Design/Optimization |

| Synthesis of 1,3-dimethyl-2-imidazolidinone | Density Functional Theory (DFT) | Water acts as a proton exchange bridge, lowering the activation energy for ammonia removal. researchgate.net | Optimization of solvent conditions to enhance reaction kinetics. |

| Synthesis of 2-imidazolidinone | DFT and Kinetic Studies | Preferential adsorption and activation of ethylenediamine carbamate on the CeO₂ surface. acs.org | Design of efficient heterogeneous catalysts for cyclic urea (B33335) synthesis. |

| Chiral Imidazolidinone Organocatalysts | DFT and Spectroscopic Analysis | Determination of the preferred conformation of iminium ion intermediates, which dictates enantioselectivity. core.ac.uk | Rational design of new chiral organocatalysts with improved stereocontrol. |

While specific computational and theoretical studies on This compound are not extensively documented in the reviewed literature, the principles and methodologies applied to the broader class of 2-imidazolidinones are directly applicable. The insights gained from studies on similar structures provide a foundational understanding that can guide future research into the catalytic applications and reaction optimization of this specific compound.

Retrosynthetic Analysis and Strategic Planning for 2 Imidazolidinone Synthesis

Principles of Retrosynthetic Disconnection Applied to the 2-Imidazolidinone Scaffold

The application of retrosynthetic analysis to the 2-imidazolidinone core provides a logical framework for designing synthetic routes. The process begins with the identification of the target molecule and proceeds by working backward to simpler precursors.

For the 2-imidazolidinone scaffold, the most logical disconnection points are the carbon-nitrogen (C-N) bonds within the heterocyclic ring. amazonaws.com This is because these bonds are typically formed in the forward synthesis through reactions such as the condensation of a 1,2-diamine with a carbonyl source.

In the case of 1-(4-Cyanobenzyl)-2-imidazolidinone , the primary disconnection points are:

Disconnection 1 (C-N bond of the benzyl (B1604629) group): Breaking the bond between the nitrogen at position 1 and the benzylic carbon. This leads to a 2-imidazolidinone core and a 4-cyanobenzyl halide or a similar electrophilic species.

Disconnection 2 (C-N bonds of the ring): Disconnecting the two C-N bonds of the urea (B33335) moiety. This simplifies the ring into a substituted ethylenediamine (B42938) and a carbonyl synthon.

These disconnections suggest that the synthesis can be approached by either constructing the imidazolidinone ring first and then introducing the 4-cyanobenzyl group, or by building the substituted diamine precursor followed by cyclization.

Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or simplify the synthesis. lkouniv.ac.inub.edu For instance, in the synthesis of this compound, the cyano group could be retrosynthetically derived from other functional groups.

An example of FGI in this context would be:

Retrosynthesis: 4-cyanobenzyl group <= 4-(bromomethyl)benzonitrile <= 4-methylbenzonitrile

Forward Synthesis: The synthesis would start with the bromination of 4-methylbenzonitrile to yield 4-(bromomethyl)benzonitrile, which can then be used to alkylate the 2-imidazolidinone ring.

Functional Group Addition (FGA) involves adding a functional group to a precursor to enable a specific disconnection. ias.ac.in While less common for this particular target, FGA could be envisioned in more complex syntheses involving the 2-imidazolidinone scaffold.

Comparative Analysis of Linear Versus Convergent Synthetic Strategies

The synthesis of complex molecules can generally follow two main strategies: linear or convergent. chemistnotes.com

For the synthesis of This compound , both strategies can be considered:

| Strategy | Description | Advantages | Disadvantages |

| Linear | 1. Synthesis of 2-imidazolidinone. 2. Alkylation with 4-cyanobenzyl halide. | Simpler to plan for straightforward targets. | Potentially lower overall yield, especially if either step has a low yield. youtube.com |

| Convergent | 1. Synthesis of N-(4-cyanobenzyl)ethane-1,2-diamine. 2. Cyclization with a carbonylating agent (e.g., phosgene (B1210022), urea). | Higher overall yield, more efficient for large-scale synthesis. chemistnotes.com | May require more complex starting materials or additional steps to prepare the fragments. |

In many industrial applications, a convergent approach is often preferred for its efficiency and higher throughput. chemistnotes.com

Case Studies in Complex Imidazolidinone Target Molecule Synthesis

The 2-imidazolidinone scaffold is a key component in a variety of complex and biologically active molecules. The following case studies illustrate different synthetic approaches to this important heterocycle.

Case Study 1: Palladium-Catalyzed Asymmetric Cycloaddition

A powerful method for the enantioselective synthesis of imidazolidinones involves the palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates with isocyanates. organic-chemistry.org This approach allows for the construction of chiral imidazolidinones with high yields and enantioselectivities.

| Feature | Description |

| Reaction | Pd-catalyzed [3+2] cycloaddition |

| Starting Materials | Nitrogen-containing allylic carbonates, isocyanates |

| Catalyst System | Pd(0) catalyst with a chiral phosphine (B1218219) ligand |

| Key Advantage | High enantioselectivity, access to chiral imidazolidinones. organic-chemistry.org |

Case Study 2: Base-Catalyzed Intramolecular Hydroamidation

An efficient synthesis of imidazolidin-2-ones can be achieved through the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This method is notable for its mild reaction conditions and short reaction times.

| Feature | Description |

| Reaction | Intramolecular hydroamidation |

| Starting Materials | Propargylic ureas |

| Catalyst | Phosphazene bases (e.g., BEMP) |

| Key Advantage | Mild conditions, high yields, and excellent regioselectivity. acs.orgresearchgate.net |

Case Study 3: Ugi Three-Component Reaction Followed by Oxidative Radical Cyclization

A multicomponent approach, such as the Ugi three-component reaction, can be used to rapidly assemble precursors for imidazolidinones. organic-chemistry.org Subsequent oxidative radical cyclization of the Ugi products provides a direct route to highly substituted 4-imidazolidinones.

| Feature | Description |

| Reaction | Ugi three-component reaction followed by 5-endo trig oxidative radical cyclization |

| Starting Materials | Benzylamine (B48309) derivatives, isocyanides, carboxylic acids |

| Key Advantage | Rapid generation of molecular complexity from simple starting materials. organic-chemistry.org |

These case studies demonstrate the versatility of modern synthetic methods in accessing the 2-imidazolidinone core and its derivatives, enabling the synthesis of a wide range of complex target molecules.

Q & A

Q. What are the environmental implications of this compound, and how can its degradation pathways be studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.